

Evaluating Atto 565 NHS Ester in FRET Pairs: A Comparative Guide

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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

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For researchers, scientists, and drug development professionals, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is paramount for the successful investigation of molecular interactions. This guide provides a comprehensive evaluation of the performance of **Atto 565 NHS ester** as a FRET donor, comparing it with other common alternatives and offering detailed experimental protocols and supporting data.

Atto 565, a rhodamine-based fluorescent dye, is recognized for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a compelling candidate for single-molecule detection and high-resolution microscopy applications.^[1] Its NHS ester derivative allows for straightforward covalent labeling of primary amines on biomolecules such as proteins and amine-modified oligonucleotides.

Quantitative Performance of Atto 565 in FRET Pairs

The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the distance between the two fluorophores. A key parameter for any FRET pair is the Förster distance (R_0), the distance at which FRET efficiency is 50%. Below is a table summarizing the calculated R_0 values for Atto 565 with a variety of common acceptor dyes.

Acceptor Dye	Förster Distance (R ₀) in Å
Atto 590	61
Atto 594	60
Atto 610	63
Atto 620	65
Atto 633	68
Atto 647	53
Atto 647N	68
Atto 655	64
Atto 680	58
Atto 700	56
Atto 725	52
Atto 740	51

Data sourced from ATTO-TEC GmbH. These values are calculated assuming a quantum yield of 0.90 for Atto 565, a refractive index of 1.4, and an orientation factor (κ^2) of 2/3.

Comparison with Alternative FRET Donors

While direct head-to-head comparative studies under identical experimental conditions are limited, the following table provides a summary of the key photophysical properties of Atto 565 alongside two other commonly used FRET donors, Cy3B and Alexa Fluor 555. Disclaimer: The data presented below is compiled from various sources and may not represent a direct, controlled comparison.

Property	Atto 565	Cy3B	Alexa Fluor 555
Excitation Max (nm)	~564	~558	~555
Emission Max (nm)	~590	~572	~565
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	120,000	130,000	150,000
Quantum Yield	0.90	0.67	0.10
Photostability	High	High	High

Atto 565 exhibits a notably high quantum yield, which is a significant advantage for FRET applications as it increases the potential for energy transfer. While Cy3B is also a very bright and photostable dye, its quantum yield is lower than that of Atto 565.^[2] Alexa Fluor 555 is another popular choice, though its quantum yield is considerably lower than both Atto 565 and Cy3B.

Experimental Protocols

Protein Labeling with Atto 565 NHS Ester

This protocol outlines the general steps for labeling a protein with **Atto 565 NHS ester**. Optimization may be required for specific proteins.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **Atto 565 NHS ester**
- Anhydrous, amine-free DMSO
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).
- **Prepare Dye Stock Solution:** Immediately before use, dissolve the **Atto 565 NHS ester** in DMSO to a concentration of 1-10 mg/mL.
- **Labeling Reaction:** Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
- **Determination of Labeling Degree:** Calculate the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for Atto 565). The following formula can be used:

$$\text{DOL} = (A_{564} \times \epsilon_{\text{protein}}) / [(A_{280} - A_{564} \times \text{CF}_{280}) \times \epsilon_{\text{dye}}]$$

Where:

- A_{564} and A_{280} are the absorbances at 564 nm and 280 nm, respectively.
- $\epsilon_{\text{protein}}$ and ϵ_{dye} are the molar extinction coefficients of the protein and the dye, respectively.
- CF_{280} is the correction factor for the dye's absorbance at 280 nm (for Atto 565, this is approximately 0.12).

FRET Measurement via Sensitized Emission

This protocol describes a common method for measuring FRET efficiency by detecting the sensitized emission of the acceptor fluorophore after exciting the donor.

Instrumentation:

- A fluorescence microscope equipped with appropriate filter sets for the donor and acceptor, and a FRET filter set (donor excitation, acceptor emission).
- A sensitive camera (e.g., EMCCD or sCMOS).

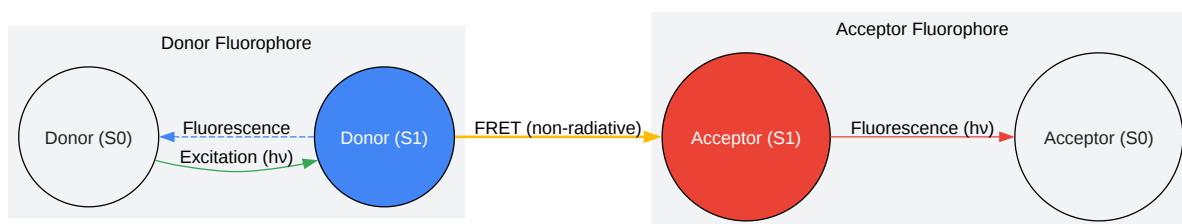
Procedure:

- Sample Preparation: Prepare samples containing:
 - Donor-only labeled molecules.
 - Acceptor-only labeled molecules.
 - Dual-labeled (FRET) molecules.
- Image Acquisition: For each sample, acquire three images:
 - Donor Image: Excite with the donor excitation wavelength and detect with the donor emission filter.
 - Acceptor Image: Excite with the acceptor excitation wavelength and detect with the acceptor emission filter.
 - FRET Image: Excite with the donor excitation wavelength and detect with the acceptor emission filter.
- Correction for Crosstalk:
 - Donor Bleed-through: Use the donor-only sample to determine the percentage of donor emission that is detected in the FRET channel.
 - Acceptor Direct Excitation: Use the acceptor-only sample to determine the amount of acceptor emission resulting from direct excitation by the donor excitation wavelength.
- FRET Efficiency Calculation: After correcting the FRET image for donor bleed-through and acceptor direct excitation, the FRET efficiency (E) can be calculated using various

established formulas. A common approach is the ratiometric method, where the corrected FRET intensity is normalized to the donor or acceptor intensity.

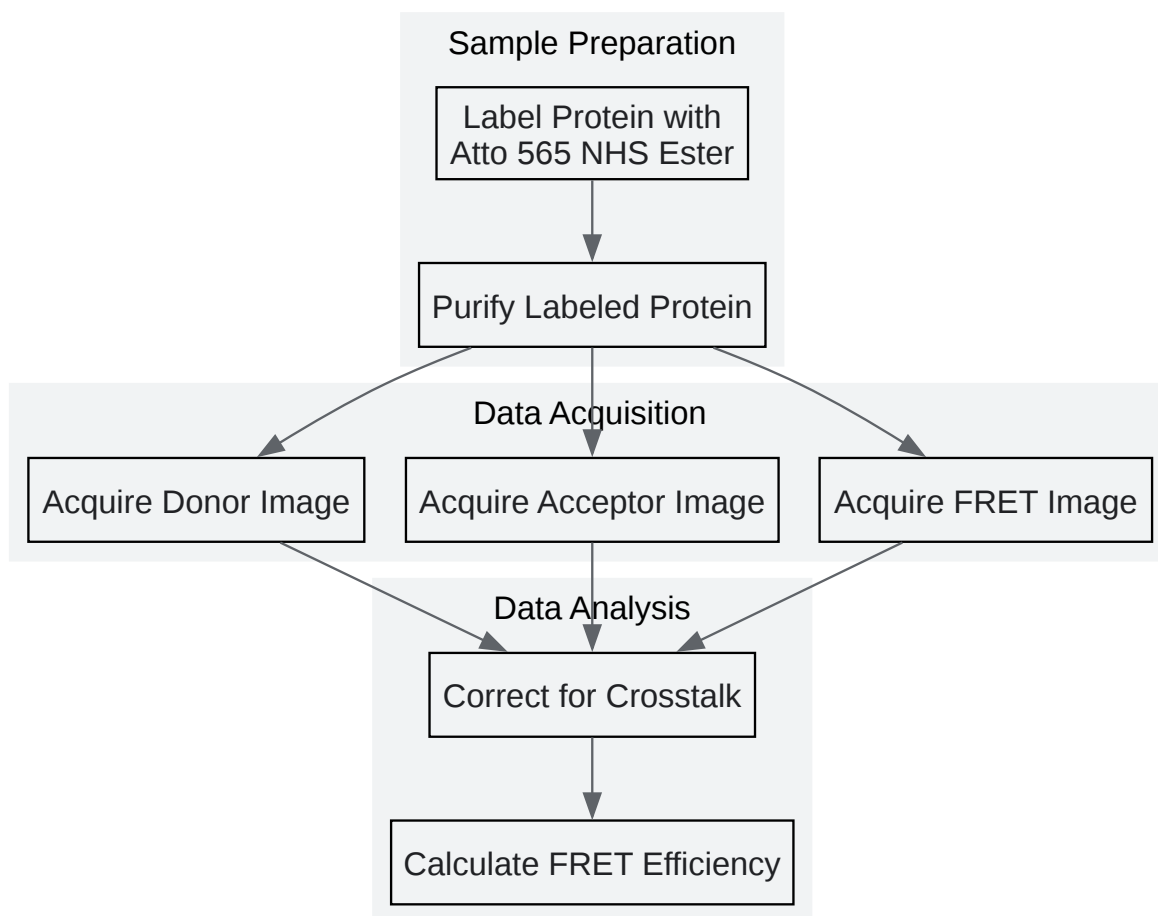
Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams have been generated.



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A diagram illustrating the FRET process.



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A general workflow for a FRET experiment.

Conclusion

Atto 565 NHS ester presents itself as a high-performance FRET donor, primarily due to its exceptional quantum yield and photostability. The availability of a wide range of suitable acceptor dyes with calculated Förster distances allows for flexibility in experimental design. While direct, comprehensive comparative data against other popular donors is not readily available in a single study, the individual photophysical properties of Atto 565 suggest it is a strong contender for demanding FRET applications, particularly in single-molecule studies where brightness and stability are paramount. The provided protocols offer a solid foundation

for researchers to incorporate Atto 565 into their FRET-based investigations of molecular interactions.

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References

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